molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3

2-Phenylimidazo[1,2-a]pyrimidine

Cat. No. B097590
CAS RN: 15764-47-3
M. Wt: 195.22 g/mol
InChI Key: ONYRUSCZUWEZDP-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrimidine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure with a phenyl group attached at the 2-position. This structure has been identified as a privileged scaffold in medicinal chemistry, which means it is a versatile core structure that is often found in compounds with significant biological activity .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can then be further modified to create phenylazopyrimidone dyes . Another method includes a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, yielding the desired product in excellent yields . Additionally, a sustainable approach has been developed using iodine as a catalyst in aqueous media to synthesize 2-arylimidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to confirm the structure of synthesized compounds . X-ray crystallography has also been used to determine the structure of related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions. For instance, it can be arylated at the 3-position with aryl bromides in the presence of a base and a catalytic amount of palladium, offering an efficient route to 3-arylimidazo[1,2-a]pyrimidines . Deoxygenation reactions and ring-opening/ring-closure reactions have also been reported, further expanding the chemical versatility of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives have been studied to understand their behavior in different environments. For example, the effect of varying pH and solvent on the absorption ability of phenylazopyrimidones has been examined, revealing the influence of electron-withdrawing and electron-donating groups on their properties . The compound's inhibition effect on the corrosion of carbon steel in hydrochloric acid solution has been investigated, showing that it acts as a mixed-type inhibitor and its adsorption follows the Langmuir isotherm model . Quantum chemical calculations and molecular dynamics simulations have been used to provide molecular-based explanations for the inhibitive effects .

Scientific Research Applications

Corrosion Inhibition

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) demonstrates notable effects as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Experimental studies, including gravimetric measurements, polarization studies, and impedance spectroscopy, have revealed the compound's ability to act as a mixed-type inhibitor. The adsorption of the inhibitor aligns with the Langmuir isotherm model, and quantum chemical calculations support these findings (Ech-chihbi et al., 2017).

Accelerating Synthesis in Drug Discovery

Microwave irradiation has been utilized to expedite the cyclocondensation of isoflavones with 2-aminoimidazole for synthesizing 5,6-diphenylimidazo[1,2-a]pyrimidines. This method, suitable for library synthesis in drug discovery, yields a variety of new compounds, effectively enhancing the efficiency and purity of the synthesis process (Han et al., 2011).

Fluorescent Properties for Biomarkers

Imidazo[1,2-a]pyridines and pyrimidines, including 2-Phenylimidazo[1,2-a]pyrimidine derivatives, exhibit fluorescent properties, making them valuable as biomarkers and photochemical sensors. The influence of substituents on the fluorescent intensity of these compounds has been a subject of study, with certain derivatives showing enhanced fluorescence, useful in various applications (Velázquez-Olvera et al., 2012).

Antiprotozoal Activity

Certain 2-phenylimidazo[1,2-a]pyridinum salts exhibit significant antiparasitic activity, particularly against Trypanosoma rhodesiense. Structural variations within these compounds can maintain a high level of activity, suggesting their potential as effective antiprotozoal drugs (Sundberg et al., 1990).

Synthesis for Medicinal Chemistry

The synthesis of 2-phenylimidazo[1,2-a]pyridine has been demonstrated as an educational tool in medicinal chemistry, showcasing the preparation of a bridged N-heterocycle. This compound, obtained with moderate to high yield, is suitable for further discussions and applications in the field (Santaniello et al., 2017).

Safety And Hazards

Sigma-Aldrich sells 2-Phenylimidazo[1,2-a]pyridine as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Future Directions

Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that the series may become the basis for the design of more active compounds .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYRUSCZUWEZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276829
Record name 2-phenylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylimidazo[1,2-a]pyrimidine

CAS RN

15764-47-3
Record name 2-phenylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.5 g of 2-aminopyrimidine (0.1 mole), 20 g of ω-bromoacetophenone (0.1 mole) and 200 ml of 95% ethanol is refluxed for three hours and then heated at 60° for an additional 12 hours with stirring. After cooling, the reaction product is condensed to a thick liquid by evaporating it in a rotary evaporator. The residue is mixed with 500 ml of methylene chloride and 100 ml of 3 N sodiumhydroxide solution. The mixture is stirred for 10 minutes and then separated in two layers in a separatory funnel. The lower layer (solvent) is collected, washed with 100 ml of water and then evaporated to dryness under reduced pressure. The residue is washed with 2-propanol on a glass filter and dried in vacuum to yield about 20 g of 2-phenylimidazo(1,2-a)pyrimidine, m.p. 200° to 202° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
E Ech-Chihbi, ME Belghiti, R Salim, H Oudda… - Surfaces and …, 2017 - Elsevier
The inhibition effect of the synthesized organic compound 2-phenylimidazo [1,2-a] pyrimidine-3-carbaldehyde (IPM) on the corrosion of carbon steel (C-steel) in hydrochloric acid …
Number of citations: 120 www.sciencedirect.com
IB Rozentsveig, VY Serykh… - European Journal of …, 2014 - Wiley Online Library
The reaction of 2‐aminopyrimidines with N‐(2,2‐dichloro‐2‐phenylethylidene)arenesulfonamides affords the corresponding products of nucleophilic addition to the azomethine group, …
A Anaflous, NE Benchat, T Ben-Hadda… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 7 scripts.iucr.org
RJ Collins, AH Tang, HH Keasling - Journal of Pharmacology and …, 1967 - ASPET
Seizures resulting from small convulsive doses of strychnine were antagonized by 2-phenylimidazo-[1,2-a] pyrimidine hydrobromide (U-13,367B). This finding was unusual for several …
Number of citations: 2 jpet.aspetjournals.org
HY Saeed, M Farooqui, AN Durrani - Synthetic Communications, 2023 - Taylor & Francis
A simple and highly efficient method adopted for the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde from reaction of 2-phenylimidazo[1,2-a]pyrimidines, with (Vilsmeier–…
Number of citations: 3 www.tandfonline.com
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
R Semwal, A Joshi, R Kumar, S Adimurthy - New Journal of Chemistry, 2020 - pubs.rsc.org
A base promoted protocol for the synthesis of benzo[a]imidazo[5,1,2-cd]indolizines from 2-arylimidazo[1,2-a]pyridines and benzyne precursors under metal-free conditions has been …
Number of citations: 4 pubs.rsc.org
R Aeluri, M Alla, S Polepalli, N Jain - European Journal of Medicinal …, 2015 - Elsevier
A series of imidazo[1,2-a]pyrimidine Mannich bases were designed, synthesized in two phases. Mannich bases were obtained by one pot three component condensation of imidazo[1,2-…
Number of citations: 60 www.sciencedirect.com
PM Kochergin, IA Mazur, GK Rogul'chenko… - Chemistry of …, 2000 - Springer
We have synthesized imidazo[1,2-a]pyrimidine derivatives by reaction of 2-aminopyrimidines with methyl aryl ketones and halogens (bromine, iodine). Using bromine leads to formation …
Number of citations: 1 link.springer.com
M Azzouzi, Z El Ouafi, O Azougagh, W Daoudi… - Journal of Molecular …, 2023 - Elsevier
In the present work, a new series of imidazo[1,2-a]pyrimidine Schiff base derivatives have been obtained using an easy and conventional synthetic route. The synthesized compounds …
Number of citations: 1 www.sciencedirect.com

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